2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features a benzo[de]isoquinoline-1,3-dione core fused with a piperidine ring and a substituted phenoxy-hydroxypropyl chain. The allyl and methoxy groups likely enhance lipophilicity and metabolic stability, while the hydroxyl group could facilitate hydrogen bonding in biological targets .
Properties
IUPAC Name |
2-[[1-[2-hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O5/c1-3-6-21-11-12-27(28(17-21)37-2)38-20-24(34)19-32-15-13-22(14-16-32)18-33-30(35)25-9-4-7-23-8-5-10-26(29(23)25)31(33)36/h3-5,7-12,17,22,24,34H,1,6,13-16,18-20H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXQJQFGJQPMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[de]isoquinoline core, which is known for its diverse biological activities. The presence of functional groups such as the piperidine moiety and the methoxyphenoxy substituent enhances its pharmacological profile.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₃₄N₂O₄ |
| Molecular Weight | 502.62 g/mol |
| Key Functional Groups | Piperidine, methoxyphenoxy, benzoisoquinoline |
Anticancer Properties
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer activity. For instance, studies have shown that certain piperidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways such as the PI3K/Akt pathway.
Case Study : A study published in Nature demonstrated that a related compound significantly reduced tumor growth in xenograft models by promoting apoptosis through mitochondrial pathways .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. The allyl group and the methoxyphenoxy moiety are known to contribute to antibacterial and antifungal activities.
Research Findings : In vitro assays revealed that derivatives with similar structures exhibited moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 32 µg/mL to 64 µg/mL, indicating promising antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Clinical Relevance : A recent study highlighted that isoquinoline derivatives can reduce inflammation in animal models of arthritis by downregulating the expression of inflammatory mediators .
The biological activity of this compound can be attributed to several mechanisms:
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural Differences and Inferred Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
